
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester is a chemical compound with the molecular formula C16H27OP. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester typically involves the reaction of phosphinous acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently .
Analyse Des Réactions Chimiques
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reagent, participating in chemical reactions to form new products. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester can be compared with similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but differs in the ester group attached to the phosphorus atom.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Contains a different ester group and has distinct chemical properties.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: A different class of compounds with unique reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
521273-02-9 |
|---|---|
Formule moléculaire |
C16H27OP |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
(2-tert-butylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H27OP/c1-12(2)18(13(3)4)17-15-11-9-8-10-14(15)16(5,6)7/h8-13H,1-7H3 |
Clé InChI |
GVZUSYSQPYEUPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)OC1=CC=CC=C1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
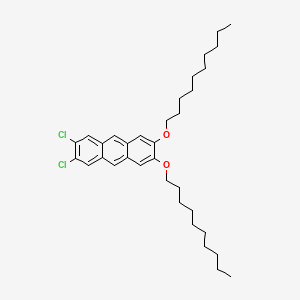
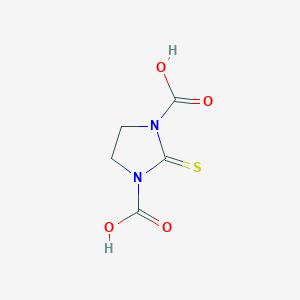
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
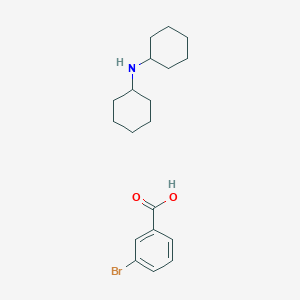
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
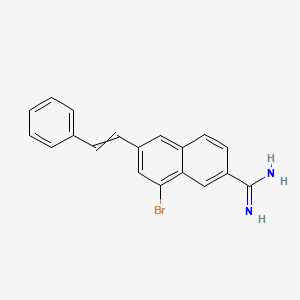
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
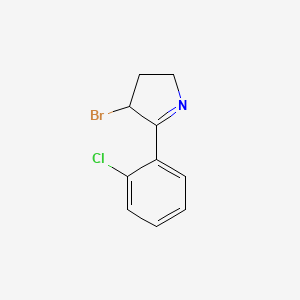
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

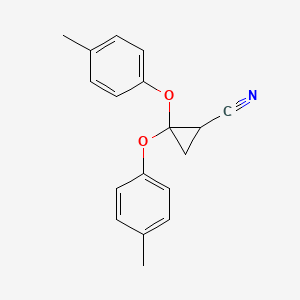
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
